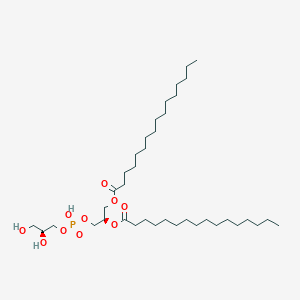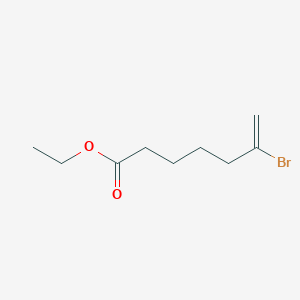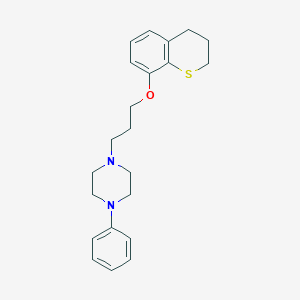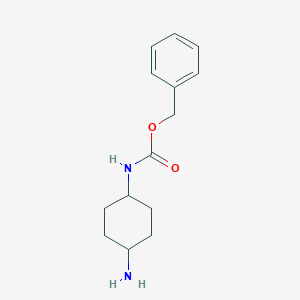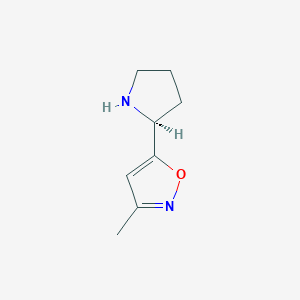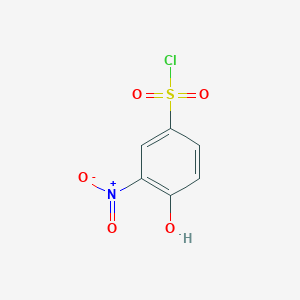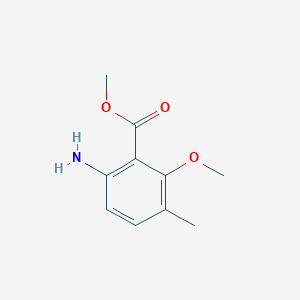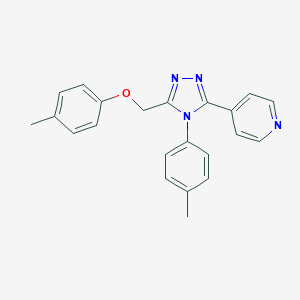
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells through the disruption of essential cellular processes. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to interact with specific enzymes and proteins, leading to the modulation of their activity.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells, including Candida albicans, Escherichia coli, and breast cancer cells. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various scientific research studies. However, Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- also has some limitations. It can be toxic to certain cell types, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the field of material science, such as the development of new catalysts. Additionally, further studies are needed to fully understand the mechanism of action of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- can be achieved through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of pyridine, 4-(4-methylphenyl)-1,2,4-triazole-3-thiol, and 4-methylphenoxyacetic acid as starting materials. The reaction proceeds through a series of steps involving the use of different chemical reagents such as acetic anhydride, sodium hydroxide, and hydrochloric acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to have potential applications in the field of material science and catalysis.
Propiedades
Número CAS |
141079-05-2 |
|---|---|
Nombre del producto |
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- |
Fórmula molecular |
C22H20N4O |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-[5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C22H20N4O/c1-16-3-7-19(8-4-16)26-21(15-27-20-9-5-17(2)6-10-20)24-25-22(26)18-11-13-23-14-12-18/h3-14H,15H2,1-2H3 |
Clave InChI |
XJSCRALNUGHQKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=NC=C3)COC4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=NC=C3)COC4=CC=C(C=C4)C |
Otros números CAS |
141079-05-2 |
Sinónimos |
4-(5-((4-Methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-y l)pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



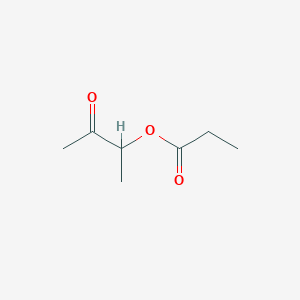
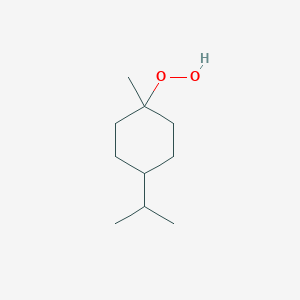
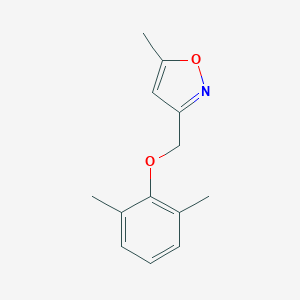
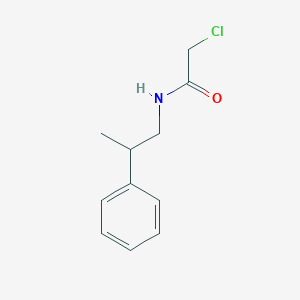
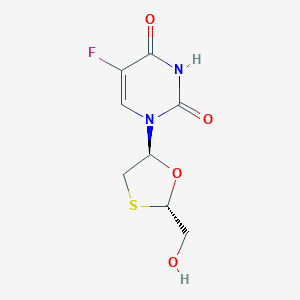
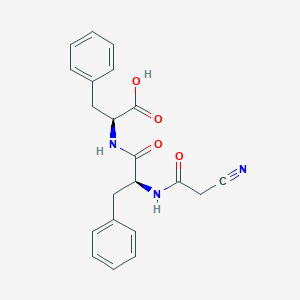
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
